1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20190392
Molecular Formula: C11H12IN3O
Molecular Weight: 329.14 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine -](/images/structure/VC20190392.png)
Specification
Molecular Formula | C11H12IN3O |
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Molecular Weight | 329.14 g/mol |
IUPAC Name | 1-[2-(4-iodophenoxy)ethyl]pyrazol-4-amine |
Standard InChI | InChI=1S/C11H12IN3O/c12-9-1-3-11(4-2-9)16-6-5-15-8-10(13)7-14-15/h1-4,7-8H,5-6,13H2 |
Standard InChI Key | CBGLXIALJDMAPA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1OCCN2C=C(C=N2)N)I |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine is C₁₁H₁₃IN₃O, derived from the pyrazole core (C₃H₄N₂), the 2-(4-iodophenoxy)ethyl side chain (C₈H₈IO), and the primary amine substituent. The molecular weight is calculated as 329.15 g/mol, accounting for the iodine atom’s significant contribution (127 g/mol) .
Structural Features
The compound’s structure (Fig. 1) includes:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
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4-Iodophenoxyethyl group: A phenoxy moiety substituted with iodine at the para position, connected via an ethyl spacer to the pyrazole’s N1.
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Primary amine: Located at the C4 position of the pyrazole, enhancing reactivity and hydrogen-bonding potential .
Table 1: Key Structural Descriptors
Property | Value |
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SMILES | IC1=CC=C(OCCN2C=C(C=N2)N)C=C1 |
InChIKey | ZJXKJYVVMUTVOW-UHFFFAOYSA-N |
Topological Polar Surface Area | 64.3 Ų (amine + ether) |
The iodine atom introduces steric bulk and electronic effects, influencing intermolecular interactions and metabolic stability .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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Pyrazole-4-amine core: Synthesized via cyclization of hydrazines with 1,3-diketones or via transition metal-catalyzed reactions .
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4-Iodophenoxyethyl side chain: Introduced through nucleophilic substitution or coupling reactions .
Proposed Synthesis Route
A plausible three-step synthesis involves:
Step 1: Formation of Pyrazole-4-amine
Reacting ethyl 3-oxobutanoate with hydrazine hydrate under acidic conditions yields 1H-pyrazol-4-amine .
Step 2: Alkylation with 2-(4-Iodophenoxy)ethyl Group
The pyrazole’s N1 is alkylated using 2-(4-iodophenoxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .
Step 3: Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, confirmed via NMR and HRMS .
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield | Citation |
---|---|---|---|
1 | Hydrazine hydrate, HCl, EtOH, reflux | 75% | |
2 | 2-(4-Iodophenoxy)ethyl bromide, K₂CO₃ | 68% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the amine and ether groups. Limited aqueous solubility (estimated logP = 2.8) .
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Stability: Susceptible to oxidative degradation at the iodine center under light; storage in amber vials recommended .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.20 (t, 2H, OCH₂), 3.95 (t, 2H, NCH₂), 5.30 (s, 2H, NH₂) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1240 cm⁻¹ (C-O-C) .
Compound | Target Activity | IC₅₀/MIC | Citation |
---|---|---|---|
7-Iodo-2,6-diphenylpyrazolo[4,3-c]pyridine | Antiproliferative (MCF-7) | 2.3 μM | |
4-Trifluoromethylpyrazole | Antibacterial (E. coli) | 8 μg/mL |
Applications in Drug Development
Radiopharmaceuticals
The iodine-131 isotope could be incorporated for targeted radiotherapy, leveraging the compound’s affinity for tumor-specific receptors .
Kinase Inhibitors
The pyrazole-4-amine scaffold is a known hinge-binding motif in kinase inhibitors (e.g., JAK2, CDK4/6). Molecular docking studies suggest favorable interactions with ATP-binding pockets .
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